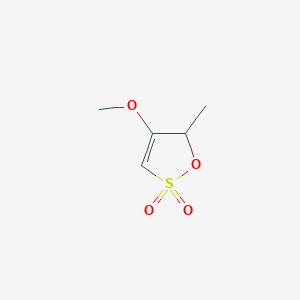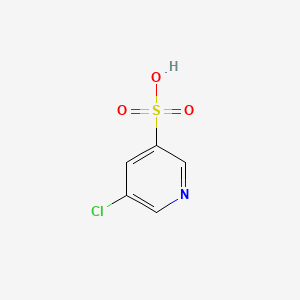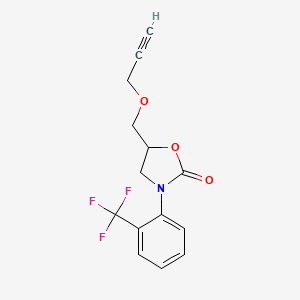![molecular formula C44H74N2O15S B13423463 (9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin](/img/structure/B13423463.png)
(9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin is a derivative of erythromycin, a well-known antibiotic. This compound is synthesized by modifying the erythromycin molecule to enhance its properties, such as stability, solubility, and bioavailability. The modification involves the addition of an oxime group and a 4-methylphenylsulfonyl group, which can potentially alter the compound’s pharmacokinetic and pharmacodynamic profiles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin typically involves several steps:
Formation of the Oxime Group: The oxime group is introduced by reacting erythromycin with hydroxylamine under acidic or basic conditions.
Sulfonylation: The 4-methylphenylsulfonyl group is added through a sulfonylation reaction, where erythromycin oxime is treated with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Purification Techniques: Such as crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to a nitroso or nitrate group.
Reduction: The oxime group can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Nitroso or nitrate derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted erythromycin derivatives.
Applications De Recherche Scientifique
(9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of structural modifications on antibiotic activity.
Biology: Investigated for its potential to overcome bacterial resistance mechanisms.
Medicine: Explored for its enhanced pharmacokinetic properties compared to erythromycin.
Industry: Potential use in the development of new antibiotics with improved efficacy and safety profiles.
Mécanisme D'action
The mechanism of action of (9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin is similar to that of erythromycin. It binds to the 50S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis. This binding prevents the translocation of peptides, thereby inhibiting bacterial growth. The modifications in the compound may enhance its binding affinity or alter its interaction with bacterial ribosomes, potentially improving its efficacy against resistant strains.
Comparaison Avec Des Composés Similaires
Similar Compounds
Erythromycin: The parent compound, widely used as an antibiotic.
Azithromycin: A derivative with a broader spectrum of activity and improved pharmacokinetics.
Clarithromycin: Another derivative with enhanced stability in acidic conditions.
Uniqueness
(9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin is unique due to its specific structural modifications, which may confer advantages such as improved stability, solubility, and efficacy against resistant bacterial strains. These modifications differentiate it from other erythromycin derivatives and could make it a valuable addition to the arsenal of antibiotics.
Propriétés
Formule moléculaire |
C44H74N2O15S |
|---|---|
Poids moléculaire |
903.1 g/mol |
Nom IUPAC |
[(Z)-[(2R,3S,4R,5S,7R,9R,10R,11S,12S,13R)-10-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,9-trihydroxy-12-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-14-oxo-oxacyclotetradec-6-ylidene]amino] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C44H74N2O15S/c1-15-32-44(11,52)37(48)26(5)34(45-61-62(53,54)30-18-16-23(2)17-19-30)24(3)21-42(9,51)39(60-41-35(47)31(46(12)13)20-25(4)56-41)27(6)36(28(7)40(50)58-32)59-33-22-43(10,55-14)38(49)29(8)57-33/h16-19,24-29,31-33,35-39,41,47-49,51-52H,15,20-22H2,1-14H3/b45-34-/t24-,25-,26+,27+,28-,29+,31+,32-,33+,35-,36+,37-,38+,39-,41+,42-,43-,44-/m1/s1 |
Clé InChI |
WAZVMUGFTJEWAB-VHCUFRJKSA-N |
SMILES isomérique |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OS(=O)(=O)C2=CC=C(C=C2)C)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)O)(C)O |
SMILES canonique |
CCC1C(C(C(C(=NOS(=O)(=O)C2=CC=C(C=C2)C)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)O)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


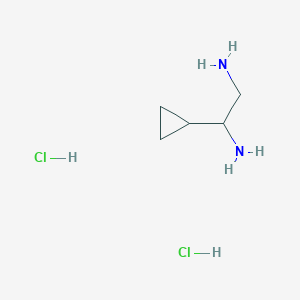
![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-3,5-difluorobenzene](/img/structure/B13423391.png)
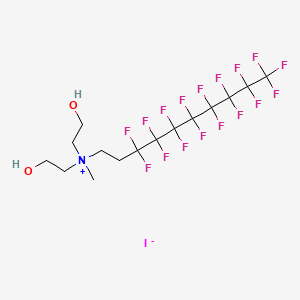
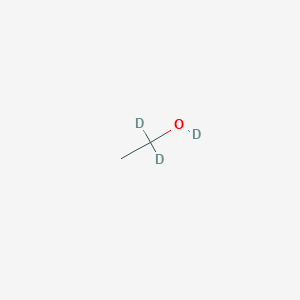
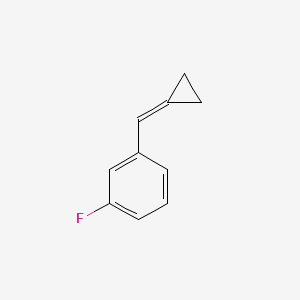

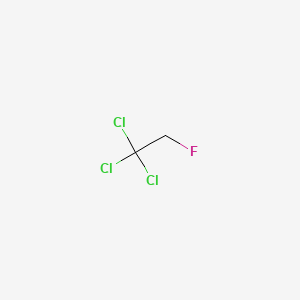
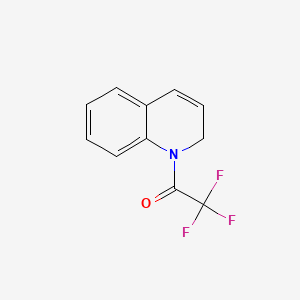
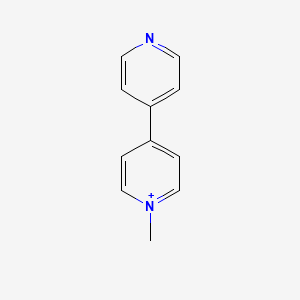
![[2-[(8S,9S,10R,11R,13S,14S,16R,17R)-2,4-dibromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13423441.png)

